molecular formula C18H15N3S B12625117 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile CAS No. 919285-53-3

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile

Cat. No.: B12625117
CAS No.: 919285-53-3
M. Wt: 305.4 g/mol
InChI Key: QCLHLAVKIMHSCR-UHFFFAOYSA-N
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a dimethylaminophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced benzothiazole compounds, and substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is facilitated by the compound’s structural features, which allow it to interact with the β-sheet structures of amyloid fibrils.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is unique due to its combination of a benzothiazole ring, a dimethylaminophenyl group, and a carbonitrile group. This unique structure imparts specific chemical properties, such as fluorescence and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

919285-53-3

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C18H15N3S/c1-21(2)15-7-3-13(4-8-15)6-10-18-20-16-11-14(12-19)5-9-17(16)22-18/h3-11H,1-2H3

InChI Key

QCLHLAVKIMHSCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC(=C3)C#N

Origin of Product

United States

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